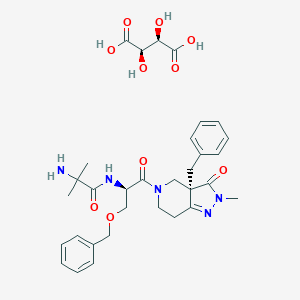

Capromorelin tartrato

Descripción general

Descripción

Capromorelin tartrate is a ghrelin receptor agonist known for its ability to stimulate appetite and promote weight gain. It is primarily used in veterinary medicine for managing weight loss in cats and dogs. Capromorelin tartrate functions by mimicking the action of ghrelin, a hormone that stimulates the secretion of growth hormone and increases appetite .

Aplicaciones Científicas De Investigación

Capromorelin tartrate has a wide range of scientific research applications:

Chemistry: Used as a model compound to study ghrelin receptor agonists and their chemical properties.

Biology: Investigated for its role in regulating appetite and growth hormone secretion.

Medicine: Explored for potential therapeutic uses in treating conditions like cachexia, frailty, and chronic fatigue syndrome.

Industry: Utilized in the development of veterinary pharmaceuticals for managing weight loss in pets

Mecanismo De Acción

Target of Action

Capromorelin tartrate primarily targets the ghrelin receptor , also known as the growth hormone secretagogue receptor (GHSR) . Ghrelin receptors are G-protein coupled receptors expressed in the hypothalamus . They play a crucial role in stimulating appetite and food intake in mammals .

Mode of Action

Capromorelin tartrate acts as a ghrelin receptor agonist . It binds to ghrelin receptors and mimics the action of endogenous ghrelin . This binding affects signaling in the hypothalamus, leading to the stimulation of appetite . Additionally, it stimulates the secretion of growth hormone, similar to the action of ghrelin during puberty and young adulthood .

Biochemical Pathways

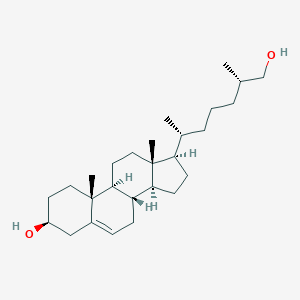

The activation of ghrelin receptors by capromorelin tartrate leads to the secretion of growth hormone . This, in turn, stimulates the production of insulin-like growth factor-1 (IGF-1) . IGF-1 plays a significant role in body composition and metabolism .

Pharmacokinetics

Following oral administration, the absorption of capromorelin is rapid, with the maximum concentration (Cmax) reached within approximately 0.83 hours (Tmax) . The elimination half-life of capromorelin is about 2.4 hours . These properties suggest that capromorelin has good bioavailability.

Result of Action

The primary result of capromorelin tartrate’s action is the stimulation of appetite and weight gain . It has been shown to increase lean body mass in clinical trials . Capromorelin tartrate is used for the management of weight loss in cats and dogs , and it has potential applications in treating conditions like frailty, chronic fatigue syndromes, and prevention of cachexia .

Action Environment

The action of capromorelin tartrate can be influenced by various environmental factors. For instance, its absorption and efficacy may vary based on the patient’s gastrointestinal environment .

Análisis Bioquímico

Biochemical Properties

Capromorelin Tartrate is a potent ghrelin receptor agonist and growth hormone secretagogue . It stimulates growth hormone (GH) secretion in rat pituitary cells with an EC50 of 3 nM . It also increases gastric motility .

Cellular Effects

Capromorelin Tartrate functions to stimulate the secretion of growth hormone and as a ghrelin mimetic which causes the body to secrete human growth hormone . Studies have shown the drug to directly raise insulin growth factor 1 (IGF-1) and growth hormone levels .

Molecular Mechanism

Capromorelin Tartrate is a selective ghrelin receptor agonist . It binds to ghrelin receptors in the hypothalamus to stimulate appetite and in the pituitary to stimulate secretion of growth hormone (GH) . Increased GH stimulates the release of insulin-like growth factor 1 (IGF-1) from the liver, which in turn stimulates weight gain .

Dosage Effects in Animal Models

In animal models, Capromorelin Tartrate has been shown to stimulate appetite and weight gain

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of capromorelin involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of capromorelin tartrate involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes crystallization, purification, and quality control steps to ensure the final product meets regulatory standards .

Análisis De Reacciones Químicas

Types of Reactions: Capromorelin tartrate undergoes various chemical reactions, including:

Oxidation: Capromorelin can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert capromorelin into its reduced forms.

Substitution: Substitution reactions involve replacing one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Conditions vary depending on the substituent, but often involve nucleophilic or electrophilic reagents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Comparación Con Compuestos Similares

Macimorelin: Another ghrelin receptor agonist used for diagnosing growth hormone deficiency.

Anamorelin: Used for treating cancer-related cachexia.

Tabimorelin: Investigated for its potential in treating growth hormone deficiencies.

Uniqueness of Capromorelin: Capromorelin is unique in its specific application for managing weight loss in veterinary medicine, particularly in cats and dogs. Its ability to stimulate appetite and promote weight gain makes it a valuable tool in treating conditions associated with weight loss in pets .

Propiedades

IUPAC Name |

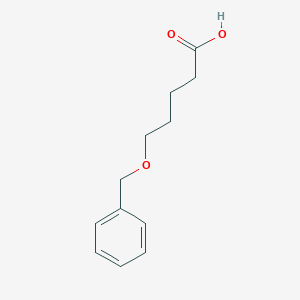

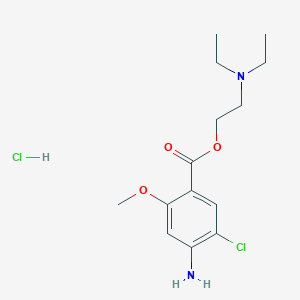

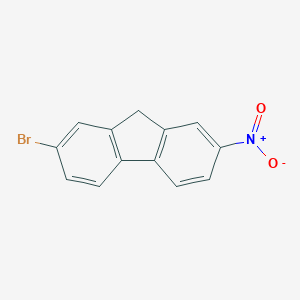

N-[(2R)-1-[(3aR)-3a-benzyl-2-methyl-3-oxo-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl]-1-oxo-3-phenylmethoxypropan-2-yl]-2-amino-2-methylpropanamide;(2R,3R)-2,3-dihydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H35N5O4.C4H6O6/c1-27(2,29)25(35)30-22(18-37-17-21-12-8-5-9-13-21)24(34)33-15-14-23-28(19-33,26(36)32(3)31-23)16-20-10-6-4-7-11-20;5-1(3(7)8)2(6)4(9)10/h4-13,22H,14-19,29H2,1-3H3,(H,30,35);1-2,5-6H,(H,7,8)(H,9,10)/t22-,28-;1-,2-/m11/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJGRJCMGMFLOET-MYPSAZMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NC(COCC1=CC=CC=C1)C(=O)N2CCC3=NN(C(=O)C3(C2)CC4=CC=CC=C4)C)N.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C(=O)N[C@H](COCC1=CC=CC=C1)C(=O)N2CCC3=NN(C(=O)[C@@]3(C2)CC4=CC=CC=C4)C)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H41N5O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

655.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193273-69-7 | |

| Record name | Capromorelin tartrate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0193273697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CAPROMORELIN TARTRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4150VMF5EP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

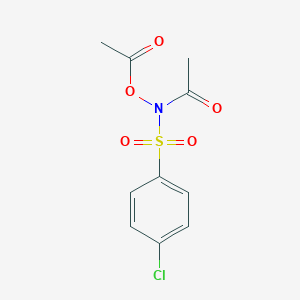

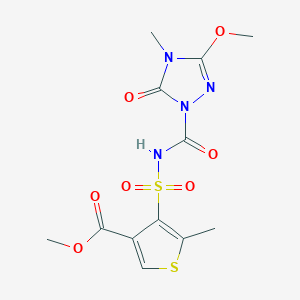

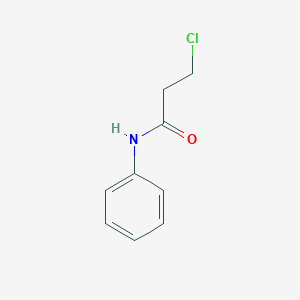

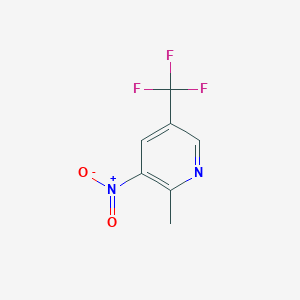

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

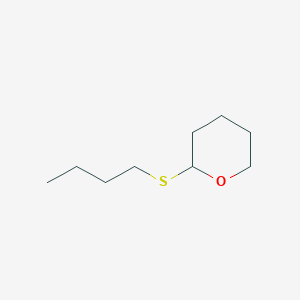

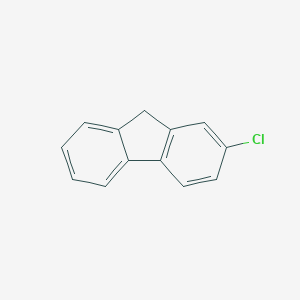

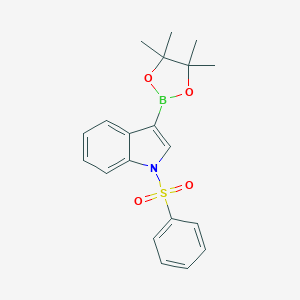

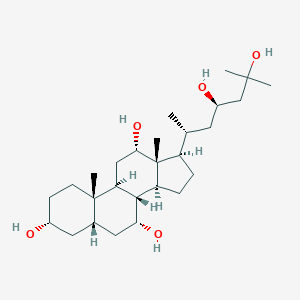

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.